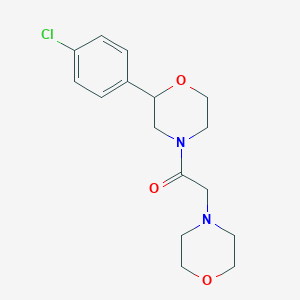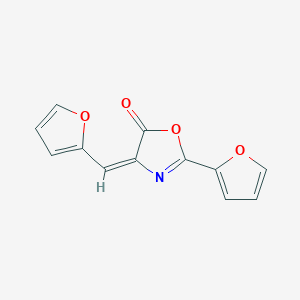
2-(2-furyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-furyl)-4-(2-furylmethylene)-1,3-oxazol-5(4H)-one, commonly known as FFO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FFO is a member of the oxazole family and is known for its unique chemical structure, which makes it an interesting target for synthetic chemists.
科学的研究の応用
FFO has been extensively studied for its potential therapeutic applications. Some of the most promising areas of research include its anticancer, antifungal, and antimicrobial properties. Studies have shown that FFO has potent antiproliferative activity against a variety of cancer cells, including breast, lung, and prostate cancer. FFO has also been shown to exhibit antifungal activity against Candida albicans, a common fungal pathogen that causes infections in humans. Additionally, FFO has been shown to have antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
作用機序
The exact mechanism of action of FFO is not fully understood, but studies have suggested that it may act by inhibiting various cellular processes. For example, FFO has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. FFO has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, FFO has been shown to inhibit the growth of fungal cells by disrupting the cell wall and membrane.
Biochemical and Physiological Effects:
FFO has been shown to have several biochemical and physiological effects. In vitro studies have shown that FFO can inhibit the growth and proliferation of cancer cells, fungal cells, and bacterial cells. FFO has also been shown to induce apoptosis in cancer cells, which may make it a promising candidate for cancer therapy. Additionally, FFO has been shown to have anti-inflammatory properties, which may make it useful for treating inflammatory diseases such as arthritis.
実験室実験の利点と制限
One of the main advantages of using FFO in lab experiments is its unique chemical structure, which makes it an interesting target for synthetic chemists. Additionally, FFO has been shown to exhibit potent biological activity against a variety of cancer cells, fungal cells, and bacterial cells, which makes it a promising candidate for drug development. However, one of the limitations of using FFO in lab experiments is its complex synthesis method, which may make it difficult to obtain large quantities of the compound.
将来の方向性
There are several future directions for research on FFO. One area of research is to investigate its potential as a therapeutic agent for cancer, fungal infections, and bacterial infections. Additionally, researchers may explore the use of FFO as a lead compound for drug development, which may involve modifying its chemical structure to improve its biological activity and pharmacokinetic properties. Finally, researchers may investigate the mechanisms of action of FFO in more detail, which may provide insights into its potential therapeutic applications.
合成法
The synthesis of FFO is a complex process that involves several steps. The most common method for synthesizing FFO is through the reaction of furfural with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then subjected to cyclization with phosphorus oxychloride to form the oxazole ring. The final step involves the condensation of the oxazole ring with an aldehyde to form FFO.
特性
IUPAC Name |
(4E)-2-(furan-2-yl)-4-(furan-2-ylmethylidene)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO4/c14-12-9(7-8-3-1-5-15-8)13-11(17-12)10-4-2-6-16-10/h1-7H/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLFUPQCUCDQER-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)OC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methyl-2-[3-oxo-1-(2-thienylmethyl)-2-piperazinyl]acetamide](/img/structure/B5321833.png)
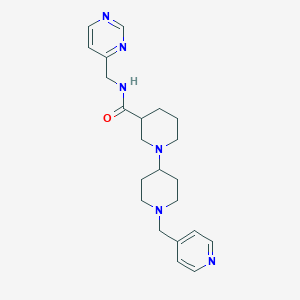
![5-(4-phenyl-1-piperazinyl)-2-[2-(2-thienyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5321841.png)
![2-[2-(2,5-dimethoxyphenyl)vinyl]-8-quinolinol](/img/structure/B5321848.png)
![N-{2-[2-(4-fluorophenyl)azetidin-1-yl]-1,1-dimethyl-2-oxoethyl}thiophene-2-carboxamide](/img/structure/B5321856.png)
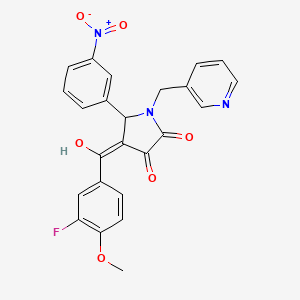
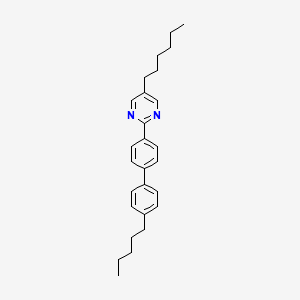
![3-{3-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl]phenyl}-5-methyl-4H-1,2,4-triazole](/img/structure/B5321882.png)
![1-[(4-fluorophenyl)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5321885.png)
![2-bromo-6-ethoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5321893.png)
![N-(5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methylpropanamide](/img/structure/B5321900.png)
![4-{[3-(aminomethyl)pyrrolidin-1-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5321903.png)
![ethyl 1-[4-(4-fluorophenoxy)butyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5321928.png)
